(S,R,S)-Ahpc-peg3-NH2: A Technical Guide to its Application in Targeted Protein Degradation
(S,R,S)-Ahpc-peg3-NH2: A Technical Guide to its Application in Targeted Protein Degradation
(S,R,S)-Ahpc-peg3-NH2 is a pivotal chemical tool in the field of targeted protein degradation (TPD), primarily utilized as a pre-synthesized building block for the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its role in research, focusing on its application in the development of PROTACs for therapeutic intervention, particularly in oncology.
Core Concept: A VHL-Recruiting PROTAC Linker
(S,R,S)-Ahpc-peg3-NH2 is an E3 ligase ligand-linker conjugate. It comprises two key components:
-
(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific (S,R,S) stereochemistry is crucial for its binding to VHL.[1]
-
peg3-NH2: A 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (-NH2) group. The PEG linker provides spacing and solubility, while the terminal amine serves as a reactive handle for conjugation to a target protein ligand.[2][3][4]
This ready-to-use conjugate simplifies the synthesis of VHL-based PROTACs, allowing researchers to focus on the development and attachment of ligands for their specific protein of interest (POI).
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using (S,R,S)-Ahpc-peg3-NH2 function by inducing the proximity of a target protein to the VHL E3 ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Application in BET Bromodomain Degradation
A significant application of (S,R,S)-Ahpc-peg3-NH2 is in the development of degraders for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. Overexpression and aberrant activity of BET proteins are implicated in various cancers.
Synthesis of a BRD4-Targeting PROTAC (MZP-55)
The research by Chan et al. (2018) describes the synthesis of a potent BET degrader, MZP-55, which incorporates a VHL ligand connected via a 3-unit PEG linker, consistent with the structure of (S,R,S)-Ahpc-peg3-NH2.[5]
Quantitative Analysis of BET Protein Degradation
PROTACs derived from (S,R,S)-Ahpc-peg3-NH2 have demonstrated potent and selective degradation of BET proteins. The following table summarizes key quantitative data for the BET degrader MZP-55.
| Parameter | BRD2 | BRD3 | BRD4 (short) | BRD4 (long) | Reference |
| pDC50 | 7.4 | 7.0 | 8.1 | 8.6 | [3] |
| Dmax (%) | 98 | 100 | 98 | 100 | [3] |
| pEC50 (MV4;11 cells) | - | - | 7.57 ± 0.03 | - | [3] |
| pEC50 (HL60 cells) | - | - | 6.66 ± 0.05 | - | [3] |
-
pDC50: The negative logarithm of the half-maximal degradation concentration.
-
Dmax: The maximum percentage of protein degradation.
-
pEC50: The negative logarithm of the half-maximal effective concentration for anti-proliferative activity.
Downstream Signaling Effects of BRD4 Degradation
Degradation of BRD4 by PROTACs, such as those synthesized using (S,R,S)-Ahpc-peg3-NH2, leads to the downregulation of key oncogenes, most notably c-MYC. This subsequently triggers downstream cellular events, including cell cycle arrest and apoptosis.
Experimental Protocols
General Procedure for PROTAC Synthesis (Amide Coupling)
-
Dissolution: Dissolve the carboxylic acid-functionalized target protein ligand (1 equivalent) and (S,R,S)-Ahpc-peg3-NH2 (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add a coupling agent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or relevant cancer cell lines) and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (e.g., BRD4), and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC or control compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the data and determine the EC50 values using non-linear regression analysis.
Conclusion
(S,R,S)-Ahpc-peg3-NH2 is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its pre-synthesized nature streamlines the development of VHL-based PROTACs, enabling the rapid generation and evaluation of novel degraders for a wide range of protein targets. The successful application of this linker in the creation of potent BET protein degraders highlights its significance in advancing the discovery of new therapeutic agents. As the field of TPD continues to expand, the use of well-characterized and readily available building blocks like (S,R,S)-Ahpc-peg3-NH2 will be instrumental in accelerating the translation of this promising technology from the laboratory to the clinic.
References
- 1. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTACpedia - PROTACS on 28595007 [protacpedia.weizmann.ac.il]
- 4. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
